molecular formula C26H30N4O4S B2683882 Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-75-4

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2683882
CAS RN: 946253-75-4
M. Wt: 494.61
InChI Key: HWVOAALTDQLJGO-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl groups might be susceptible to nucleophilic attack, and the piperazine ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Analysis : This compound and its derivatives are explored in various synthetic and structural studies. These studies include the synthesis of novel heterocyclic compounds with potential analgesic and anti-inflammatory activities, as seen in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similar studies focus on compounds with bridgehead nitrogen atoms and their configurational and conformational aspects (Cahill & Crabb, 1972).

Pharmacological Properties

  • Antibacterial and Antimicrobial Activities : Research has demonstrated the antibacterial and antimicrobial properties of similar compounds. For instance, studies on temafloxacin hydrochloride, a related compound, highlight its potential as a broad-spectrum antimicrobial agent (Chu et al., 1991). Another study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives shows similar findings (Bektaş et al., 2007).

Applications in Medicinal Chemistry

  • Medicinal Chemistry and Drug Development : The compound's structure is relevant in the development of new pharmacological agents. For instance, the synthesis and antiviral study of derivatives of this compound for potential use against avian paramyxo virus show promising results (Selvakumar et al., 2018). Additionally, studies on derivatives of quinazoline, a similar structure, have revealed their potential as selective inhibitors in kinase-related therapeutic applications (Matsuno et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials .

Mechanism of Action

properties

CAS RN

946253-75-4

Product Name

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C26H30N4O4S

Molecular Weight

494.61

IUPAC Name

methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35)

InChI Key

HWVOAALTDQLJGO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

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